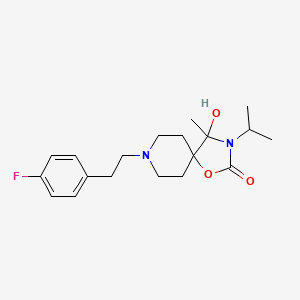
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- is an organic compound belonging to the benzoxazine family These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of N-acyl anthranilic acids: This method involves the reaction of N-acyl anthranilic acids with acetic anhydride under reflux conditions to form the benzoxazine ring.
Condensation reactions: Another approach involves the condensation of o-aminophenols with acyl chlorides or anhydrides, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine oxides, while reduction may produce benzoxazine alcohols.
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, growth, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the acetyl and additional methyl groups, resulting in different chemical properties.
7-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Shares structural similarities but differs in the core ring structure.
Uniqueness
The presence of the acetyl group and multiple methyl groups in 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other benzoxazine derivatives.
Propriétés
Numéro CAS |
116337-70-3 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
7-acetyl-2,2,4-trimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H15NO3/c1-8(15)9-5-6-10-11(7-9)17-13(2,3)12(16)14(10)4/h5-7H,1-4H3 |
Clé InChI |
CTIBYWYNVICJDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


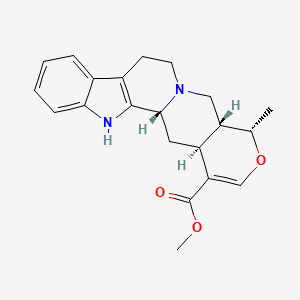

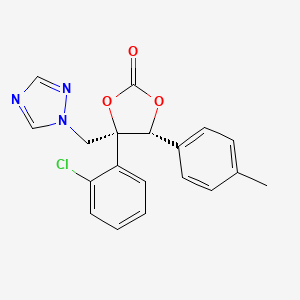

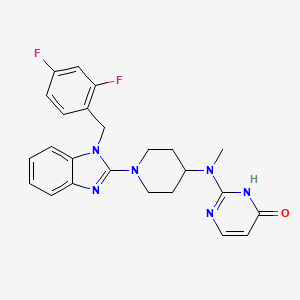
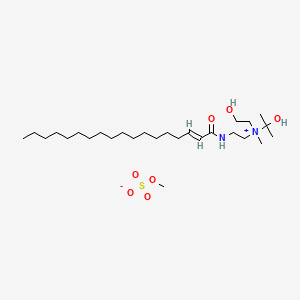

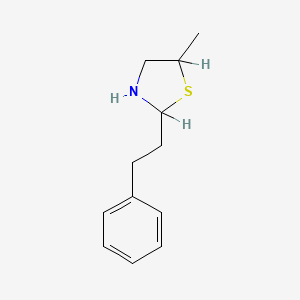
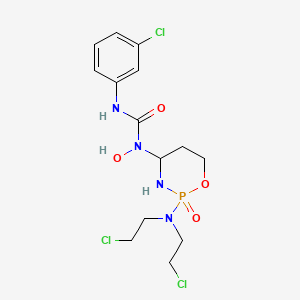
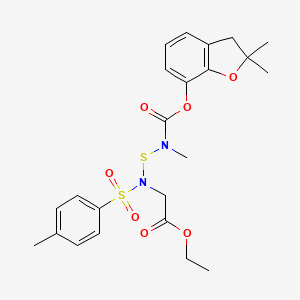
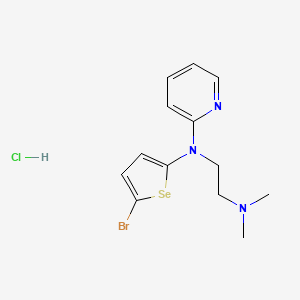
![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)
